![molecular formula C20H21N5 B13375644 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B13375644.png)
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered attention for its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the preparation of isatin derivatives, which are then subjected to cyclization reactions to form the indolo[2,3-b]quinoxaline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds .
Aplicaciones Científicas De Investigación
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It is known to intercalate into DNA, thereby stabilizing the DNA duplex and inhibiting the replication of cancer cells . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: Another indole derivative with anticancer properties.
Quinoxaline: A simpler compound with a similar core structure.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine moiety.
Uniqueness
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of the indolo[2,3-b]quinoxaline core and the 4-methyl-1-piperazinyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H21N5 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-[(4-methylpiperazin-1-yl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N5/c1-23-10-12-24(13-11-23)14-25-18-9-5-2-6-15(18)19-20(25)22-17-8-4-3-7-16(17)21-19/h2-9H,10-14H2,1H3 |
Clave InChI |
LQWOIVWOCCFHNS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



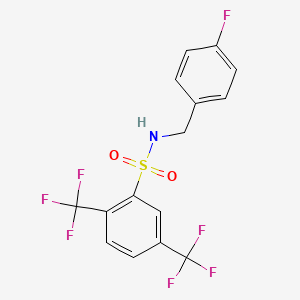
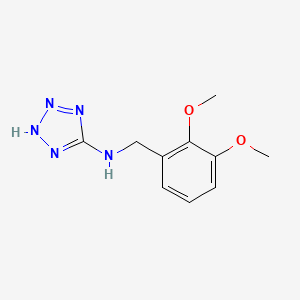
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375588.png)
![N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine](/img/structure/B13375594.png)
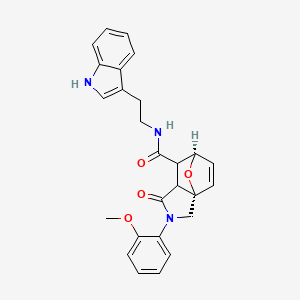
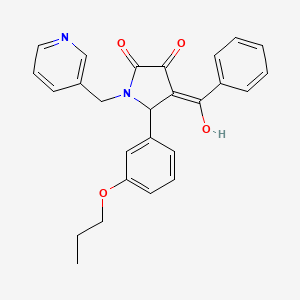
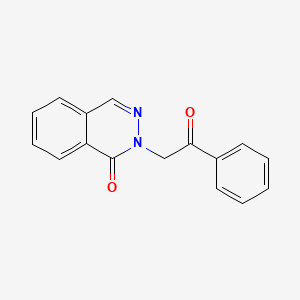

![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13375621.png)
![3-Isobutyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375623.png)
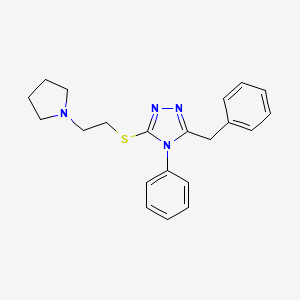
![5-(4-chloro-3-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13375645.png)

